molecular formula C11H13NO3 B12315828 2-(4-Amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid

2-(4-Amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid

Cat. No.: B12315828
M. Wt: 207.23 g/mol
InChI Key: DRDQKERCJCKQQA-UHFFFAOYSA-N
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Description

2-(4-Amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3,4-dihydro-2H-1-benzopyran with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
  • 3,4-Dihydro-2H-1-benzopyran-2-one
  • 2H-1-Benzopyran, 3,4-dihydro-

Uniqueness

Compared to similar compounds, 2-(4-Amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid stands out due to its unique substitution pattern on the benzopyran ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(4-amino-3,4-dihydro-2H-chromen-8-yl)acetic acid

InChI

InChI=1S/C11H13NO3/c12-9-4-5-15-11-7(6-10(13)14)2-1-3-8(9)11/h1-3,9H,4-6,12H2,(H,13,14)

InChI Key

DRDQKERCJCKQQA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2C1N)CC(=O)O

Origin of Product

United States

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